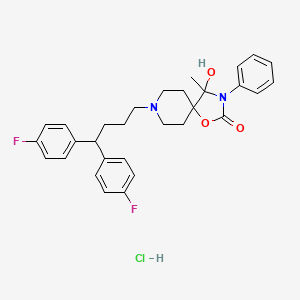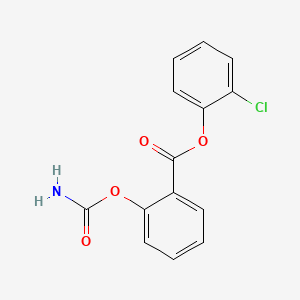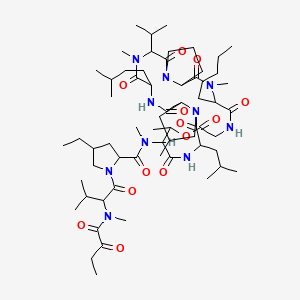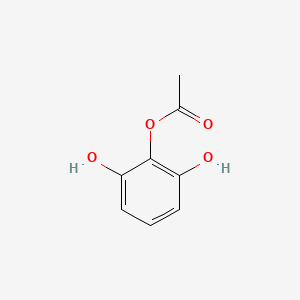
Pyrogallol 2-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrogallol 2-acetate:
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Pyrogallol: Pyrogallol 2-acetate can be synthesized by acetylating pyrogallol. This involves reacting pyrogallol with acetic anhydride in the presence of a catalyst such as pyridine.
From Gallic Acid: Another method involves the decarboxylation of gallic acid to produce pyrogallol, followed by acetylation as described above.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrogallol 2-acetate can undergo oxidation reactions to form quinones.
Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and lead dioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Pyrogallol 2-acetate is used as a precursor in the synthesis of complex organic molecules. Its reactivity makes it valuable in organic synthesis and material science .
Biology: In biological research, this compound is studied for its antioxidant properties. It is used in experiments to understand oxidative stress and its effects on biological systems .
Medicine: this compound has potential therapeutic applications due to its antioxidant and antimicrobial properties. It is being investigated for its role in treating diseases related to oxidative stress and microbial infections .
Industry: In the industrial sector, this compound is used in the production of dyes, photographic developers, and as a stabilizer in various formulations .
Mechanism of Action
The mechanism of action of pyrogallol 2-acetate involves its ability to scavenge free radicals and inhibit oxidative processes. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting cells from oxidative damage . In antimicrobial applications, this compound disrupts microbial cell membranes and inhibits the growth of pathogens .
Comparison with Similar Compounds
Pyrogallol: The parent compound, known for its strong antioxidant properties.
Gallic Acid: A precursor to pyrogallol, also exhibits antioxidant and antimicrobial activities.
Phloroglucinol: Another trihydroxybenzene derivative, differing in the position of hydroxyl groups (1,3,5-trihydroxybenzene).
Uniqueness: Pyrogallol 2-acetate is unique due to the presence of the acetate group, which can enhance its solubility and reactivity compared to pyrogallol. This modification allows for a broader range of applications in both research and industry .
Properties
CAS No. |
74129-04-7 |
|---|---|
Molecular Formula |
C8H8O4 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
(2,6-dihydroxyphenyl) acetate |
InChI |
InChI=1S/C8H8O4/c1-5(9)12-8-6(10)3-2-4-7(8)11/h2-4,10-11H,1H3 |
InChI Key |
RXYATMWEEMDQEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC=C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



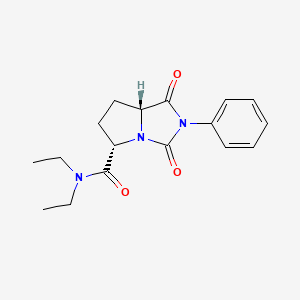


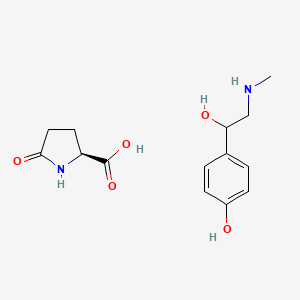
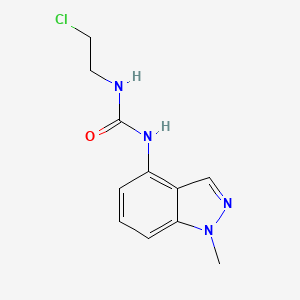
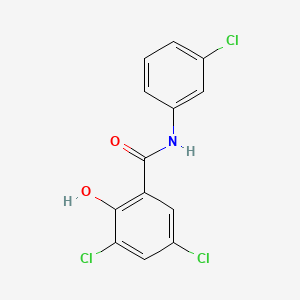
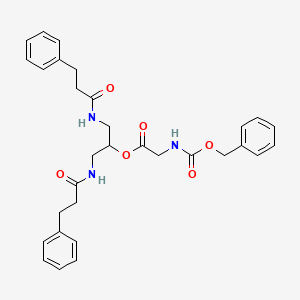

![3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carbonitrile](/img/structure/B12711131.png)
